molecular formula C10H14ClN3O B12432974 5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride

5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride

Cat. No.: B12432974
M. Wt: 227.69 g/mol
InChI Key: PFCYARPIMXWDTD-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride is a compound that features a pyrrolidine ring and a pyridine ring, connected via a carbonyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride typically involves the reaction of pyridine-2-amine with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidine-1-carbonyl)pyridin-2-amine hydrochloride is unique due to its specific structure, which combines the properties of both pyrrolidine and pyridine rings. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

(6-aminopyridin-3-yl)-pyrrolidin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H2,11,12);1H

InChI Key

PFCYARPIMXWDTD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=C2)N.Cl

Origin of Product

United States

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